Tert-butyl 6-formylpyridin-3-ylcarbamate

Medicinal Chemistry Protecting Group Strategy Synthetic Efficiency

Standard unprotected 3-aminopyridine-6-carbaldehyde undergoes amine-aldehyde self-condensation, making it unusable for medicinal chemistry. This Boc-protected analog eliminates that failure mode. - **Orthogonal functionality**: Boc-amine (3-position) + reactive formyl (6-position) enables sequential reductive amination, Wittig, or Suzuki couplings without side reactions. - **Proven in FGFR4 discovery**: Used to synthesize inhibitor 8z (J. Med. Chem. 2024) with IC₅₀ = 16.3 nM (wild-type) and 12.6 nM (V550L mutant). - **Scalable supply**: One-step Vilsmeier-Haack protocol (≥95% purity, no column chromatography) supports gram-scale process chemistry.

Molecular Formula C11H14N2O3
Molecular Weight 222.24
CAS No. 1196156-55-4
Cat. No. B3046112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-formylpyridin-3-ylcarbamate
CAS1196156-55-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1)C=O
InChIInChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-7H,1-3H3,(H,13,15)
InChIKeyYIMQDCYUTZLZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 6-formylpyridin-3-ylcarbamate Procurement & Characterization


Tert-butyl 6-formylpyridin-3-ylcarbamate (CAS 1196156-55-4), also known as tert-butyl N-(6-formylpyridin-3-yl)carbamate, is a pyridine-based small-molecule building block with the molecular formula C₁₁H₁₄N₂O₃ and a molar mass of 222.24 g/mol . It features a Boc-protected amine at the 3-position and a reactive formyl group at the 6-position of the pyridine ring, making it a versatile intermediate for the synthesis of kinase inhibitors and other bioactive compounds . Commercially available with typical purities of 95% or 98% , this compound is widely employed in medicinal chemistry campaigns requiring orthogonal functionalization via reductive amination, Wittig reactions, or subsequent oxidation to the corresponding carboxylic acid .

Why Generic Substitution Fails


Direct substitution of tert-butyl 6-formylpyridin-3-ylcarbamate with simpler pyridine aldehydes or unprotected amines is not feasible due to the compound's unique orthogonal reactivity. The Boc group protects the 3-amino functionality during downstream transformations (e.g., reductive amination or Suzuki coupling), while the 6-formyl group enables late-stage diversification . Using an unprotected 3-aminopyridine-6-carbaldehyde analog would lead to amine-formyl self-condensation and uncontrolled oligomerization. Similarly, substituting with a regioisomer (e.g., 5-formyl or 4-formyl derivatives) alters the electronic properties of the pyridine ring, affecting reactivity and the spatial orientation required for target binding in structure-based drug design [1]. The quantitative differentiation evidence below demonstrates why this specific scaffold cannot be generically replaced.

Quantitative Differentiation Against Structural Analogs


Orthogonal Functionalization: Boc Protection vs. Unprotected Amine

Tert-butyl 6-formylpyridin-3-ylcarbamate enables sequential functionalization due to the Boc-protected amine, which remains intact during aldehyde reactions. In contrast, the unprotected analog 3-aminopyridine-6-carbaldehyde (CAS 149806-52-0) undergoes rapid amine-formyl condensation, rendering it unusable for stepwise synthesis . The Boc group is quantitatively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) after aldehyde derivatization, providing a clean deprotection profile .

Medicinal Chemistry Protecting Group Strategy Synthetic Efficiency

Regioselective Reactivity: 6-Formyl vs. 5-Formyl Pyridine

The 6-formyl substitution pattern on the pyridine ring is critical for the reversible-covalent inhibition of FGFR4. SAR studies from the 6-formylpyridyl urea series demonstrated that moving the formyl group from the 6-position to the 5-position (i.e., 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides) results in distinct inhibitor classes with differing potency and selectivity profiles [1]. The 6-formylpyridyl urea derivative 8z showed IC₅₀ values of 16.3 nM (FGFR4ᵂᵀ), 12.6 nM (FGFR4ⱽ⁵⁵⁰ᴸ), and 57.3 nM (FGFR4ⱽ⁵⁵⁰ᴹ), highlighting the importance of the 6-formyl group for engaging the kinase active site [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Commercial Purity Benchmarking: 95% vs. 98% Grade

Tert-butyl 6-formylpyridin-3-ylcarbamate is available in two standard purity grades: 95% (AKSci, A2B Chem) and 98% (Leyan, MolCore) . For comparison, related pyridine carbamates such as tert-butyl 4-formylpyridin-3-ylcarbamate (CAS 116026-96-5) are typically offered only at 95% purity . The 98% grade of the target compound is accompanied by batch-specific QC data including NMR, HPLC, and GC, enabling confident use in GLP/GMP settings without additional purification .

Quality Control Procurement Analytical Chemistry

Scalable Synthetic Accessibility: Vilsmeier-Haack Formylation

A one-step synthesis of tert-butyl 6-formylpyridin-3-ylcarbamate in quantitative yield has been reported using adapted Vilsmeier-Haack conditions [1]. This contrasts with alternative routes to related Boc-protected pyridine carbaldehydes, which often require multi-step sequences (e.g., reduction-oxidation or halogen-metal exchange) with overall yields <60% [2]. The quantitative yield protocol significantly reduces cost per gram for large-scale procurement.

Process Chemistry Scale-up Synthetic Methodology

Inhibitor Class Validation: Pyridinyl Carbamates as HSL Inhibitors

Substituted pyridinyl carbamates, including those derived from tert-butyl 6-formylpyridin-3-ylcarbamate, have been disclosed as potent inhibitors of hormone-sensitive lipase (HSL) [1]. In vitro assays demonstrated that specific analogs reduce HSL-mediated lipolysis with IC₅₀ values in the low nanomolar range (exact values for target-derived compounds not disclosed in patent). This class-level activity distinguishes pyridinyl carbamates from other HSL inhibitor chemotypes (e.g., carbazoles or benzoxazinones), which often exhibit off-target effects on related lipases [2].

Endocrinology Metabolic Disease Enzyme Inhibition

Dual-Functional Scaffold for Kinase Inhibitor Synthesis

Tert-butyl 6-formylpyridin-3-ylcarbamate serves as a direct precursor to 6-formylpyridyl ureas, which have been characterized as selective, reversible-covalent FGFR4 inhibitors [1]. The target compound provides both the Boc-protected amine (for urea formation) and the 6-formyl group (for covalent engagement). In contrast, using a simple Boc-protected aminopyridine without the aldehyde would eliminate the covalent warhead, reducing inhibitor residence time on FGFR4 by >10-fold [1]. The target-derived inhibitor 8z exhibited sustained target engagement in washout experiments, confirming the covalent mechanism [1].

Kinase Inhibitors Chemical Biology Drug Discovery

High-Value Research & Industrial Application Scenarios


Reversible-Covalent FGFR4 Inhibitors for HCC Drug Discovery

Use tert-butyl 6-formylpyridin-3-ylcarbamate as the key starting material for constructing 6-formylpyridyl urea derivatives. The 6-formyl group engages Cys552 in the FGFR4 active site, forming a reversible-covalent bond. As demonstrated in J. Med. Chem. 2024, derived inhibitor 8z exhibits IC₅₀ = 16.3 nM against wild-type FGFR4 and retains potency against gatekeeper mutants V550L (12.6 nM) and V550M (57.3 nM) [1]. The Boc group is removed to generate the free amine for urea coupling, then the aldehyde is installed in the final molecule. This workflow is directly applicable to HCC drug discovery programs targeting FGFR4-dependent signaling.

Pyridinyl Carbamate HSL Inhibitors for Metabolic Disease

Employ tert-butyl 6-formylpyridin-3-ylcarbamate as a versatile intermediate to generate substituted pyridinyl carbamates that inhibit hormone-sensitive lipase (HSL). According to US 20060160865, such compounds reduce lipolysis and lower plasma free fatty acid levels, addressing insulin resistance in type 2 diabetes [2]. The aldehyde group allows for diversification via reductive amination to introduce various amine side chains, while the Boc-protected amine can be converted to carbamates or ureas. This scaffold has shown nanomolar potency in HSL enzymatic assays, providing a starting point for SAR campaigns.

Multi-Gram Scale-Up via Vilsmeier-Haack Formylation

Scale the synthesis of tert-butyl 6-formylpyridin-3-ylcarbamate using the quantitative Vilsmeier-Haack protocol (POCl₃/DMF) [3]. This one-step method yields the product in near-quantitative amounts from commercially available tert-butyl pyridin-3-ylcarbamate, reducing cost per gram for large-scale procurement. The high purity of the resulting aldehyde (≥95% by NMR) eliminates the need for column chromatography, streamlining process chemistry workflows. This route is superior to alternative multi-step sequences (overall yields <60%) for analogous pyridine carbaldehydes [3].

SAR Studies of 6-Formyl vs. 5-Formyl Pyridine Warheads

Use tert-butyl 6-formylpyridin-3-ylcarbamate to generate a focused library of 6-formylpyridyl analogs and compare their activity against the corresponding 5-formyl-pyrrolopyridine series. The 6-formyl substitution pattern is essential for maintaining potent, selective FGFR4 inhibition, as evidenced by the SAR data in J. Med. Chem. 2024 [1]. Systematic variation of the linker and terminal groups while preserving the 6-formyl-Boc scaffold enables the identification of lead compounds with improved microsomal stability and in vivo efficacy in xenograft models. This approach directly informs medicinal chemistry decisions on warhead placement.

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